5-Bromo-2-(4-methoxyphenyl)benzofuran
Description
5-Bromo-2-(4-methoxyphenyl)benzofuran is a benzofuran derivative characterized by a bromine atom at the 5-position and a 4-methoxyphenyl group at the 2-position of the benzofuran scaffold. With a molecular weight of 303.15 g/mol (CAS: 101513-89-7), this compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents . Benzofuran derivatives are widely studied for their pharmacological activities, including cholinesterase inhibition and anti-amyloid aggregation properties, making structural comparisons critical for optimizing their applications .
Properties
Molecular Formula |
C15H11BrO2 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
5-bromo-2-(4-methoxyphenyl)-1-benzofuran |
InChI |
InChI=1S/C15H11BrO2/c1-17-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)18-15/h2-9H,1H3 |
InChI Key |
HGBCNTAJSYRXNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
This method involves sequential acylation, bromination, and cyclization:
-
Acylation : 5-Bromo-2-chlorobenzoic acid reacts with thionyl chloride (SOCl₂) to form 5-bromo-2-chlorobenzoyl chloride.
-
Friedel-Crafts Reaction : The acyl chloride undergoes Friedel-Crafts acylation with phenetole (4-ethoxyphenyl ether) using aluminum trichloride (AlCl₃) on silica gel as a catalyst.
-
Reduction and Cyclization : The intermediate is reduced with sodium borohydride (NaBH₄) and cyclized under vacuum.
Optimization and Yields
-
Catalyst Loading : AlCl₃ (1.26 eq.) in dichloromethane at −20°C to −25°C.
-
Advantages : Scalable (70 kg/batch), minimal solvent recovery issues.
Suzuki-Miyaura Cross-Coupling
Reaction Pathway
This palladium-catalyzed method constructs the benzofuran core:
Performance Metrics
-
Limitations : Requires strict anhydrous conditions and costly palladium catalysts.
Nenitzescu Reaction with Enaminoketones
Mechanism
The Nenitzescu reaction forms benzofurans via Michael addition and cyclization:
Efficiency
One-Pot Pummerer Reaction
Synthetic Route
This method uses 4-chlorophenol and ω-(methylsulfinyl)-p-methoxyacetophenone:
Outcomes
Green Chemistry Approaches
Aqueous-Phase Synthesis
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-methoxyphenyl)benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding hydrogenated product.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions often involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: The major product is the hydrogenated benzofuran derivative.
Scientific Research Applications
5-Bromo-2-(4-methoxyphenyl)benzofuran has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methoxyphenyl)benzofuran depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the bromine atom can form halogen bonds with amino acid residues. These interactions can influence the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Alkyl Substituents : Bromine and chlorine at position 5 increase melting points compared to methyl groups, likely due to stronger intermolecular halogen bonding .
- Position 2 Substituents : The 4-methoxyphenyl group in the target compound introduces an electron-donating methoxy group, which may enhance solubility in polar solvents compared to the 4-methylphenyl group in analogues .
Table 2: Inhibitory Activity Against Butyrylcholinesterase (BChE)
Key Observations :
- Para-Substitution : The 4-hydroxybenzyl derivative (IC₅₀ = 2.93 µM) shows 10-fold higher BChE inhibition than galantamine, highlighting the importance of para-substitution .
Structural and Crystallographic Insights
Crystal structures of related compounds reveal how substituents influence molecular packing and stability:
- 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran : The benzofuran ring is planar (mean deviation: 0.013 Å), with a dihedral angle of 29.58° between the benzofuran and 4-fluorophenyl groups. Weak C–H⋯O hydrogen bonds stabilize the crystal lattice .
- 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran : Similar planarity (mean deviation: 0.007 Å) but distinct dihedral angles compared to fluorophenyl analogues, suggesting substituent-dependent conformational flexibility .
Implications for this compound :
Q & A
Q. What analytical methods detect trace impurities in synthesized samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies impurities at <0.1% levels. Pair with high-resolution mass spectrometry (HR-MS) to confirm molecular formulae of byproducts (e.g., over-oxidized sulfone derivatives) .
Data Contradiction Analysis
Q. How to address discrepancies between NMR and SC-XRD data for substituent conformations?
Q. Why might computational models fail to predict observed hydrogen-bonding patterns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
